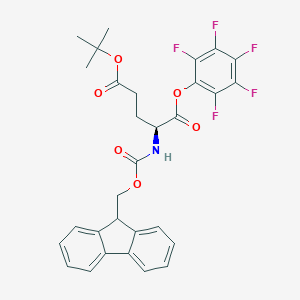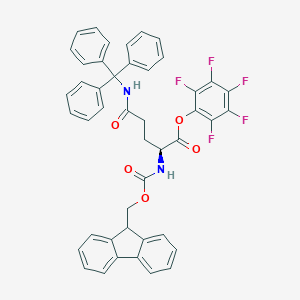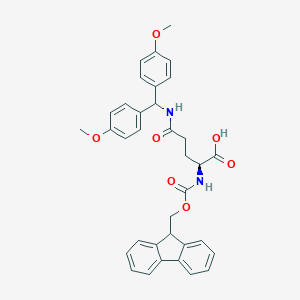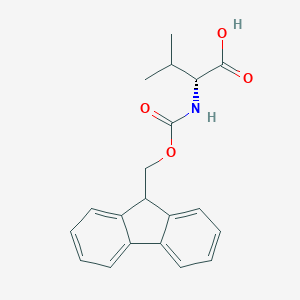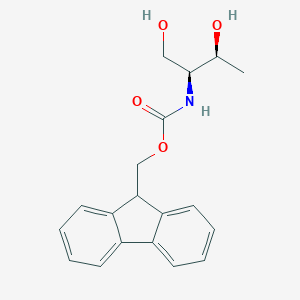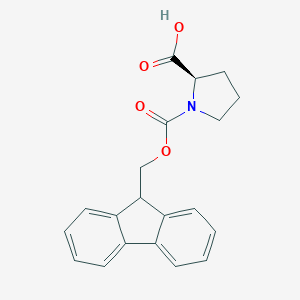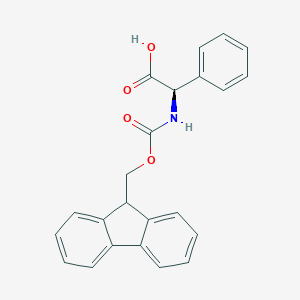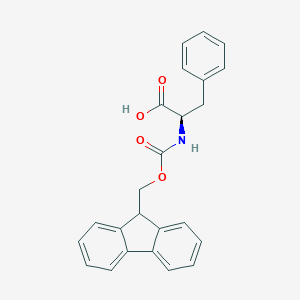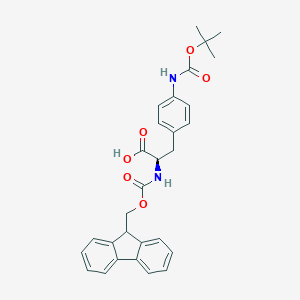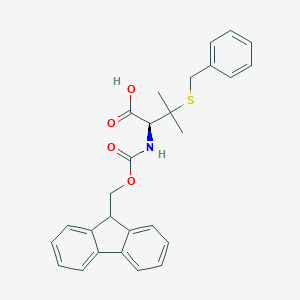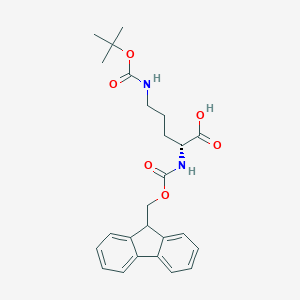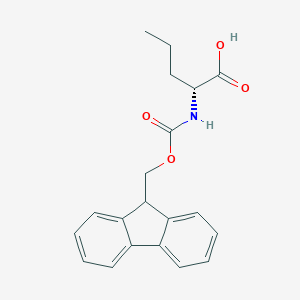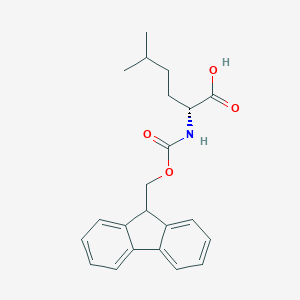
Fmoc-D-高亮亮氨酸
描述
Fmoc-D-homoleucine is a derivative of the amino acid homoleucine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation.
科学研究应用
Fmoc-D-homoleucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Incorporated into peptide-based drugs for therapeutic applications.
Biomaterials: Used in the development of peptide-based hydrogels for tissue engineering and drug delivery.
作用机制
Target of Action
Fmoc-D-homoleucine is a peptidomimetic that primarily targets the active site of serine/threonine synthetase . This enzyme plays a crucial role in protein synthesis, and the compound’s interaction with it significantly affects this process .
Mode of Action
Fmoc-D-homoleucine acts as a protecting group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The compound binds to the enzyme’s active site, preventing it from catalyzing the formation of an amino acid, which is necessary for protein synthesis .
Biochemical Pathways
The compound’s interaction with serine/threonine synthetase affects the protein synthesis pathway . By inhibiting the enzyme’s activity, Fmoc-D-homoleucine disrupts the normal sequence of reactions in this pathway, leading to changes in protein production .
Pharmacokinetics
Its use in proteomics research suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The primary result of Fmoc-D-homoleucine’s action is the inhibition of protein synthesis . By binding to the active site of serine/threonine synthetase, it prevents the formation of an amino acid, causing bacterial cells to die . It has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis .
Action Environment
The action of Fmoc-D-homoleucine can be influenced by various environmental factors. For instance, the compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the fluorenyl group has a strong absorbance in the ultraviolet region, which can be useful for monitoring coupling and deprotection reactions .
生化分析
Biochemical Properties
Fmoc-D-homoleucine plays a role in biochemical reactions, particularly in peptide synthesis. The Fmoc group serves as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds.
Cellular Effects
While specific cellular effects of Fmoc-D-homoleucine are not extensively documented, Fmoc-functionalized amino acids have been used to construct hydrogels, which find a wide range of applications . These hydrogels can exhibit pH-controlled gelation, high thermal stability, and high kinetic and mechanical stability . They can also influence cell viability .
Molecular Mechanism
The molecular mechanism of Fmoc-D-homoleucine primarily involves its role in peptide synthesis. The Fmoc group serves as a protecting group for amines, preventing unwanted side reactions during peptide synthesis . The Fmoc group is removed by base, allowing the amine to participate in peptide bond formation .
Temporal Effects in Laboratory Settings
The temporal effects of Fmoc-D-homoleucine in laboratory settings are largely related to its role in peptide synthesis. The Fmoc group is stable under a variety of conditions, allowing for the controlled synthesis of peptides . Over time, the Fmoc group can be selectively removed to allow for peptide bond formation .
Metabolic Pathways
The metabolic pathways involving Fmoc-D-homoleucine are primarily related to its role in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing the amine to participate in peptide bond formation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-homoleucine typically involves the protection of the amino group of D-homoleucine with the Fmoc group. This can be achieved by reacting D-homoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of Fmoc-D-homoleucine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.
化学反应分析
Types of Reactions
Fmoc-D-homoleucine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine or piperazine.
Coupling Reactions: The deprotected amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include deprotected D-homoleucine and peptides with D-homoleucine residues incorporated into their sequences .
相似化合物的比较
Similar Compounds
Fmoc-D-β-homoleucine: Similar to Fmoc-D-homoleucine but with a different side chain structure.
Fmoc-D-beta-homoproline: Another Fmoc-protected amino acid with a different backbone structure.
Uniqueness
Fmoc-D-homoleucine is unique due to its specific side chain structure, which can impart distinct properties to the peptides and proteins it is incorporated into. This uniqueness makes it valuable in the design of peptides with specific structural and functional characteristics .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOQOPBFLFQOJJ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373255 | |
| Record name | Fmoc-D-homoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204320-60-5 | |
| Record name | Fmoc-D-homoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


